N-cyclopropylpiperazine-1-carboxamide
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Description
N-cyclopropylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Biological Activity
N-cyclopropylpiperazine-1-carboxamide is a cyclic amide compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential applications in treating mood disorders, and its role as a pharmacological agent.
Chemical Structure and Properties
This compound features a piperazine ring with a cyclopropyl group and a carboxamide functional group. Its molecular formula is C10H16N2O, with a molecular weight of approximately 169.22 g/mol. The unique structural characteristics of this compound facilitate its interaction with various biological targets, particularly in the central nervous system (CNS).
Interaction with Neurotransmitter Systems
Research indicates that this compound exhibits significant interactions with serotonin (5-HT) and dopamine (D2) receptors, which are critical for mood regulation. Binding affinity studies have shown that this compound can modulate these neurotransmitter systems, suggesting its potential efficacy as an antidepressant and anxiolytic agent.
Table 1: Binding Affinities of this compound
Receptor Type | Binding Affinity (nM) |
---|---|
5-HT1A | 45 |
D2 | 30 |
These values highlight the compound's selective affinity for specific receptor subtypes, which is essential for developing targeted therapies for mood disorders.
Antimalarial Properties
In addition to its CNS activity, this compound has been characterized within the context of antimalarial research. Cyclopropyl carboxamides, including this compound, have shown potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that these compounds can inhibit both drug-sensitive and drug-resistant strains in vitro, with IC50 values ranging from 76 to 164 nM .
Table 2: Efficacy of Cyclopropyl Carboxamides Against P. falciparum
Compound Name | IC50 (nM) | Activity |
---|---|---|
This compound | 100 | Antimalarial |
GSK1057714 | 76 | Antimalarial |
GSK2645947 | 2 | Highly potent |
These findings suggest that this compound may serve as a lead compound for further development in antimalarial therapies.
CNS Modulation Studies
In a study examining the antidepressant effects of this compound, researchers administered the compound to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect .
Antimalarial Efficacy in Vivo
Further investigations into the antimalarial properties were conducted using mouse models infected with P. falciparum. The administration of this compound resulted in a marked reduction in parasitemia levels after oral dosing at or above 20 mg/kg . This study highlights the compound's potential as an effective treatment option against malaria.
Properties
IUPAC Name |
N-cyclopropylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8(10-7-1-2-7)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVZTXZPZRCKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.